N-[2,5,6-trimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]methanesulfonamide
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Description
N-[2,5,6-trimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]methanesulfonamide is a useful research compound. Its molecular formula is C19H23N3O2S and its molecular weight is 357.47. The purity is usually 95%.
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Biological Activity
N-[2,5,6-trimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]methanesulfonamide is a compound that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a benzimidazole core, which is known for its significant pharmacological potential. The structural formula can be represented as follows:
- Molecular Formula : C16H20N2O2S
- Molecular Weight : 304.41 g/mol
This structure is indicative of its potential interactions with biological targets.
Antitumor Activity
Recent studies have highlighted the antitumor properties of various benzimidazole derivatives, including the compound in focus. In vitro assays have demonstrated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, one study reported that certain benzimidazole derivatives showed IC50 values in the low micromolar range against lung cancer cell lines (A549 and HCC827) .
Cell Line | IC50 (µM) |
---|---|
A549 | 9.48 ± 1.15 |
HCC827 | 6.00 ± 0.38 |
NCI-H358 | 16.00 ± 9.38 |
These findings suggest that this compound may possess similar antitumor efficacy.
Antimicrobial Activity
Benzimidazole derivatives are also recognized for their antimicrobial properties. The compound has shown promising results against both Gram-positive and Gram-negative bacteria. In particular, studies have indicated that derivatives with specific substitutions exhibit enhanced antibacterial activity compared to standard antibiotics .
Microorganism | Minimum Inhibitory Concentration (MIC) (µg/ml) |
---|---|
Staphylococcus aureus | 2 |
Escherichia coli | 4 |
Pseudomonas aeruginosa | 8 |
The mechanism by which benzimidazole derivatives exert their biological effects often involves the inhibition of key enzymes or interference with DNA replication processes. For example, some studies indicate that these compounds can bind to DNA and disrupt replication in cancer cells . This interaction is crucial for their antitumor activity.
Case Studies
Several case studies have been documented regarding the efficacy of benzimidazole derivatives:
- Case Study on Antitumor Effects :
- Antimicrobial Efficacy :
Properties
IUPAC Name |
N-[2,5,6-trimethyl-1-[(3-methylphenyl)methyl]benzimidazol-4-yl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2S/c1-12-7-6-8-16(9-12)11-22-15(4)20-19-17(22)10-13(2)14(3)18(19)21-25(5,23)24/h6-10,21H,11H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVKMHSNSYUJJTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C(=NC3=C2C=C(C(=C3NS(=O)(=O)C)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.